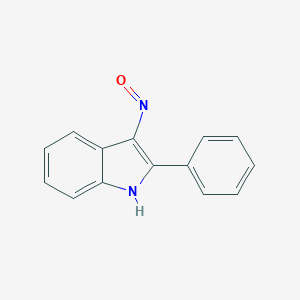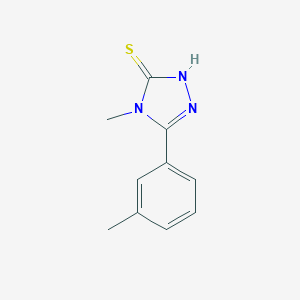
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
説明
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (4M5M4T3T) is an organic compound belonging to the triazole family. It is a heterocyclic compound with a three-membered ring containing two nitrogen atoms and a sulfur atom. 4M5M4T3T has a range of applications in scientific research, including as a reagent for the synthesis of other compounds, as an inhibitor of protein-protein interactions, and as an activator of certain biochemical pathways. In
科学的研究の応用
Pharmacology
Application Summary
In pharmacology, this compound is explored for its potential therapeutic effects. The indole derivatives, which share a similar heterocyclic structure, are known for their broad biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Methods of Application
The application involves synthesizing various derivatives and testing their biological activity in vitro and in vivo. For instance, antiviral activity is assessed by measuring the inhibitory concentration (IC50) against specific viruses .
Results and Outcomes
Studies have shown that certain derivatives exhibit potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus, indicating significant therapeutic potential .
Biochemistry
Application Summary
In biochemistry, the compound’s role in cellular processes is investigated. Its structural similarity to biologically active molecules makes it a candidate for studying enzyme inhibition and receptor binding .
Methods of Application
Biochemical assays are used to determine the compound’s affinity for various enzymes or receptors, often involving radiolabeled derivatives for binding studies.
Results and Outcomes
The compound may show selective binding to certain receptors or enzymes, influencing the biochemical pathways and providing insights into new drug development strategies.
Medicinal Chemistry
Application Summary
Medicinal chemistry utilizes this compound in the design of new drugs. Its core structure is modified to enhance its interaction with biological targets .
Methods of Application
Chemical synthesis methods are employed to create analogs, followed by structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Results and Outcomes
The optimization process may lead to the development of a lead compound with improved pharmacokinetic and pharmacodynamic profiles suitable for further clinical development.
Organic Chemistry
Application Summary
Organic chemistry focuses on the synthesis and characterization of this compound and its derivatives, exploring its reactivity and stability .
Methods of Application
Synthetic routes are developed to construct the compound, often involving reactions under controlled conditions to yield the desired product with high purity.
Results and Outcomes
The successful synthesis of the compound provides a foundation for further functionalization and exploration of its chemical properties.
Antimicrobial Research
Application Summary
This compound is studied for its antimicrobial properties, particularly against resistant strains of bacteria and fungi .
Methods of Application
The compound is tested against a panel of microorganisms using standard assays like disk diffusion and MIC (Minimum Inhibitory Concentration) determination.
Results and Outcomes
The compound may exhibit strong inhibitory effects on certain pathogens, with MIC values indicating its potential as a lead compound for developing new antimicrobials.
Agricultural Chemistry
Application Summary
In agricultural chemistry, the compound’s potential as a fungicide is explored to protect crops from fungal diseases .
Methods of Application
Field trials are conducted to assess the efficacy of the compound against a range of fungal pathogens affecting crops like wheat, barley, and sugar beet.
Results and Outcomes
The trials may demonstrate the compound’s effectiveness in reducing disease incidence and improving crop yield, supporting its use in agriculture.
Neuropharmacology
Application Summary
Neuropharmacology investigates the compound’s effects on the central nervous system, particularly its potential as an antagonist of specific neurotransmitter receptors .
特性
IUPAC Name |
4-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-4-3-5-8(6-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMLYNSNAEUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357179 | |
| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
333313-78-3 | |
| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



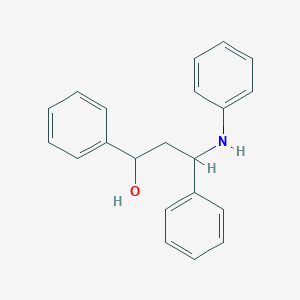
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)](/img/structure/B187019.png)
![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)
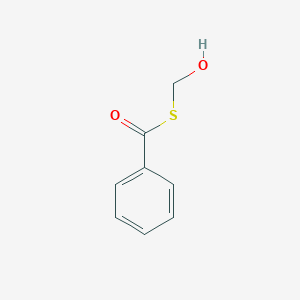
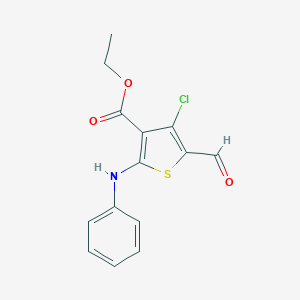
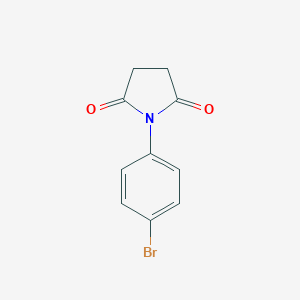
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

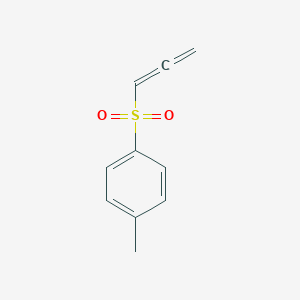
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)


